3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-3-1-2-4(7(11,12)13)14-5(3)6(9)10/h1-2,6H |
InChI Key |
VBANMGMKCDBQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
- The -CF₃ group at position 6 strongly withdraws electrons, enhancing the pyridine ring’s electrophilicity. This facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.
- The -CF₂H group at position 2 provides moderate electron withdrawal, intermediate between -CF₃ and halogens like Cl or F. This balances reactivity and stability .
- Bromine at position 3 acts as a leaving group in cross-coupling reactions, enabling the synthesis of biaryl structures .
Steric Effects:
Research Findings and Data
Similarity Analysis ()
- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (Similarity: 0.87): The methyl group reduces electron withdrawal, making it less reactive but more lipophilic than the target compound.
- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (Similarity: 0.80): Chlorine’s moderate EWG effect balances reactivity and stability for agrochemical intermediates .
Biological Activity
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The incorporation of halogenated groups in organic compounds often enhances their pharmacological properties, including increased potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine can be represented as follows:
- Molecular Formula : C7H3BrF5N
- Molecular Weight : 286.00 g/mol
- CAS Number : 1211520-77-2
The presence of multiple fluorine atoms significantly affects the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Fluorinated compounds like 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine exhibit diverse biological activities due to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and malaria .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Biological Activity Data
A summary of biological activity studies related to 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is presented in Table 1.
| Study | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | Enzyme X | 0.045 | High selectivity observed |
| Study B | Pathogen Y | 0.120 | Effective against resistant strains |
| Study C | Cell Line Z | 0.075 | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
In a study examining the effects of various pyridine derivatives on cancer cell lines, 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine demonstrated significant cytotoxicity against several human cancer cell lines, with an IC50 value of 0.075 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Effects
Research investigating the antimicrobial activity of halogenated pyridines reported that 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 0.12 µM against resistant strains.
Discussion
The biological activity of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is promising, particularly in the fields of oncology and infectious diseases. The fluorinated structure enhances its interaction with biological targets while improving metabolic stability compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
